Fumonisin FP3

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

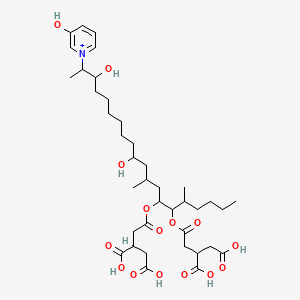

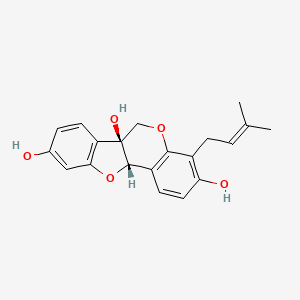

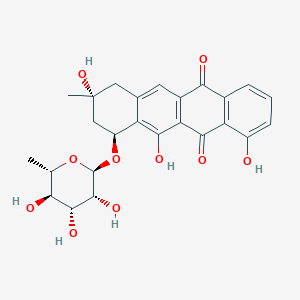

Fumonisin FP3, also known as fumonisin FP(3), belongs to the class of organic compounds known as hexacarboxylic acids and derivatives. These are carboxylic acids containing exactly six carboxyl groups. This compound is considered to be a practically insoluble (in water) and relatively neutral molecule. Within the cell, this compound is primarily located in the cytoplasm.

Scientific Research Applications

Fumonisin Structure and Biosynthesis

Fumonisins, including FP3, are mycotoxins produced by Fusarium species, with structural complexity and biosynthetic pathways of interest. Ding, Bojja, and Du (2004) studied the protein Fum3p, necessary for the C-5 hydroxylation of fumonisins, a key step in their biosynthesis (Ding, Bojja, & Du, 2004). Additionally, Musser et al. (1996) identified a new series of fumonisins, including FP1-3, which differ in structure from the B series by having a 3-hydroxypyridinium moiety (Musser, Gay, Mazzola, & Plattner, 1996).

Fumonisin Impact on Health and Development

Fumonisins, including FP3, have significant health implications. Marasas et al. (2004) demonstrated their disruption of sphingolipid metabolism and neural tube development, linking them to human neural tube defects (Marasas et al., 2004). Moreover, Tomaszewska et al. (2021) explored the effects of fumonisins on bone and cartilage development in newborns prenatally exposed to these toxins (Tomaszewska et al., 2021).

Fumonisin Toxicity and Detoxification

The research on fumonisin toxicity and its detoxification is also significant. Galvano et al. (2002) highlighted the DNA damage in astrocytes exposed to fumonisin B1, a closely related compound, underlining the genotoxic potential of fumonisins (Galvano et al., 2002). Furthermore, Wang et al. (2023) identified three novel fumonisin detoxification transaminases, offering insights into potential remediation strategies (Wang et al., 2023).

Mechanisms of Fumonisin Biosynthesis

The mechanisms of fumonisin biosynthesis have been a topic of considerable research. For instance, Zaleta-Rivera et al. (2006) provided insights into the role of FUM14 in the esterification of fumonisins during their biosynthesis (Zaleta-Rivera, Xu, Yu, Butchko, Proctor, Hidalgo-Lara, Raza, Dussault, & Du, 2006). Additionally, Butchko, Plattner, and Proctor (2003) described the role of FUM13 in the C-3 carbonyl reduction, a critical step in fumonisin production (Butchko, Plattner, & Proctor, 2003).

properties

CAS RN |

182063-60-1 |

|---|---|

Molecular Formula |

C39H62NO15+ |

Molecular Weight |

784.9 g/mol |

IUPAC Name |

2-[2-[6-(3,4-dicarboxybutanoyloxy)-11,18-dihydroxy-19-(3-hydroxypyridin-1-ium-1-yl)-5,9-dimethylicosan-7-yl]oxy-2-oxoethyl]butanedioic acid |

InChI |

InChI=1S/C39H61NO15/c1-5-6-12-25(3)37(55-36(49)22-28(39(52)53)20-34(46)47)32(54-35(48)21-27(38(50)51)19-33(44)45)18-24(2)17-29(41)13-9-7-8-10-15-31(43)26(4)40-16-11-14-30(42)23-40/h11,14,16,23-29,31-32,37,41,43H,5-10,12-13,15,17-22H2,1-4H3,(H4-,42,44,45,46,47,50,51,52,53)/p+1 |

InChI Key |

SJFPAYWMTYRRGT-UHFFFAOYSA-O |

SMILES |

CCCCC(C)C(C(CC(C)CC(CCCCCCC(C(C)[N+]1=CC=CC(=C1)O)O)O)OC(=O)CC(CC(=O)O)C(=O)O)OC(=O)CC(CC(=O)O)C(=O)O |

Canonical SMILES |

CCCCC(C)C(C(CC(C)CC(CCCCCCC(C(C)[N+]1=CC=CC(=C1)O)O)O)OC(=O)CC(CC(=O)O)C(=O)O)OC(=O)CC(CC(=O)O)C(=O)O |

synonyms |

fumonisin FP(3) fumonisin FP3 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(1S,2S,4R,12S,13R,15R,18R)-2-bromo-8-[(2R,3S)-1,1-dichloro-3-hydroxy-3-[(2R,4R)-4-methyl-5-oxooxolan-2-yl]propan-2-yl]-18-hydroxy-9,13-dimethyl-17,19-dioxapentacyclo[13.3.1.01,13.04,12.05,10]nonadeca-5(10),6,8-trien-11-one](/img/structure/B1251060.png)

![[(2R,3S,4R,6R)-6-(4a,8,12b-trihydroxy-3-methyl-1,7,12-trioxo-4H-benzo[a]anthracen-9-yl)-4-hydroxy-2-methyloxan-3-yl] (2E,4E)-deca-2,4-dienoate](/img/structure/B1251068.png)

![[(4S)-4-[(3aS,4R,7aR)-4-hydroxy-6-methyl-3-methylidene-2-oxo-3a,4,7,7a-tetrahydro-1-benzofuran-5-yl]pentyl] acetate](/img/structure/B1251069.png)

![3-hydroxy-5,7-di[(1E)-prop-1-en-1-yl]-3,5,7,7a-tetrahydro-2H-furo[3,4-b]pyran-2-one](/img/structure/B1251075.png)